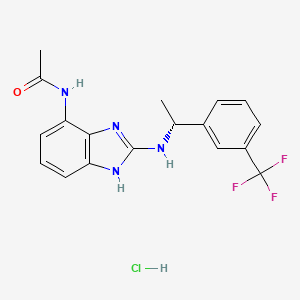

AP14145 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18ClF3N4O |

|---|---|

Molecular Weight |

398.8 g/mol |

IUPAC Name |

N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C18H17F3N4O.ClH/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26;/h3-10H,1-2H3,(H,23,26)(H2,22,24,25);1H/t10-;/m1./s1 |

InChI Key |

KGIUXIYNTCVBST-HNCPQSOCSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

AP14145 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a KCa2 Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP14145 hydrochloride is a potent and selective small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes. Functioning as a negative allosteric modulator, this compound effectively reduces the calcium sensitivity of these channels, leading to a prolongation of the atrial effective refractory period (AERP). This targeted action on atrial electrophysiology, with minimal effects on ventricular currents, positions this compound as a promising candidate for the treatment of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, and experimental protocols related to this compound.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. Current antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia. The small-conductance calcium-activated potassium (KCa2) channels have emerged as a novel and promising atrial-selective target for the management of AF.[1] this compound, developed by Acesion Pharma, is a preclinical compound that selectively inhibits KCa2.2 and KCa2.3 channels, offering a potentially safer and more effective therapeutic strategy.[2][3]

Core Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[2] Unlike pore blockers that directly obstruct ion flow, this compound binds to a site on the channel distinct from the calcium-binding site. This allosteric interaction decreases the channel's sensitivity to intracellular calcium, a key activator of KCa2 channels.

The primary molecular mechanism involves the modulation of the channel's gating properties. By reducing the apparent affinity for calcium, this compound shifts the concentration-response curve for calcium-induced channel activation to the right. This means that a higher intracellular calcium concentration is required to open the channel in the presence of the compound. The inhibitory effect of AP14145 is strongly dependent on two specific amino acids within the channel pore: serine 508 (S508) and alanine 533 (A533).

The functional consequence of this mechanism is a reduction in the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and, consequently, an increase in the atrial effective refractory period (AERP).[2] A longer AERP makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on KCa2 channels.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of AP14145

| Target Channel | Assay Type | Species | IC50 (μM) | Reference |

| KCa2.2 (SK2) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |

| KCa2.3 (SK3) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |

| KCa1.1 (BK) | Inside-out patch clamp | Human | >10 (50% inhibition at 10 μM) | |

| KCa2.1 (SK1) | Inside-out patch clamp | Human | >10 (90% inhibition at 10 μM) | |

| KCa3.1 (IK) | Inside-out patch clamp | Human | No effect at 10 μM | |

| hERG (KV11.1) | Patch clamp | Human | 71.8 | |

| Kir3.1/Kir3.4 (IKACh) | Patch clamp | - | 9.3 | |

| KV1.5 (IKur) | Patch clamp | - | No significant effect at 30 μM | |

| KV7.1/KCNE1 (IKs) | Patch clamp | - | No significant effect at 30 μM | |

| KV4.3/KChiP2 (Ito) | Patch clamp | - | No significant effect at 30 μM | |

| Kir2.1 (IK1) | Patch clamp | - | No significant effect at 30 μM | |

| NaV1.5 (INa) | Patch clamp | - | No significant effect at 15 μM | |

| CaV1.2 | Patch clamp | - | No significant block at 1-10 μM |

Table 2: Effect of AP14145 on KCa2.3 Channel Calcium Sensitivity

| Compound | Concentration (μM) | EC50 of Ca²⁺ (μM) | Fold Increase in EC50 | Reference |

| Vehicle | - | 0.36 ± 0.02 | - | |

| AP14145 | 10 | 1.2 ± 0.1 | ~3.3 |

Table 3: In Vivo Efficacy of AP14145 in Animal Models

| Species | Model | Dosage | Effect on AERP | Reference |

| Rat | Isolated perfused heart | 10 μM | Increased duration | |

| Rat | Anesthetized | 2.5 and 5 mg/kg (i.v. bolus) | Dose-dependent prolongation | |

| Guinea Pig | Ex vivo Langendorff | - | Increased | [4] |

| Guinea Pig | In vivo | 13.3 mg/kg infusion | Increased | [4] |

| Pig | Atrial fibrillation model | - | Prolonged | [5][6] |

Experimental Protocols

Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of AP14145 on various ion channels.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human KCa2.2 or KCa2.3 channels were used. For selectivity screening, other cell lines expressing different ion channels were utilized.

-

Recording Configuration: Whole-cell and inside-out patch-clamp techniques were employed.

-

Solutions: The intracellular (pipette) solution typically contained a buffered calcium concentration (e.g., 400 nM free Ca²⁺) to activate KCa2 channels. The extracellular (bath) solution contained physiological ion concentrations.

-

Voltage Protocol: Voltage ramps (e.g., from -80 mV to +80 mV) were applied to elicit channel currents.

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of AP14145, and IC50 values were calculated by fitting the data to the Hill equation.

In Vivo Electrophysiology in Rats

Objective: To assess the effect of AP14145 on the atrial effective refractory period (AERP) in a living animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Anesthesia: Animals were anesthetized.

-

Surgical Preparation: A catheter was inserted into the right atrium for programmed electrical stimulation.

-

AERP Measurement: AERP was determined by delivering a train of stimuli followed by a premature extrastimulus at decreasing coupling intervals until atrial capture was lost.

-

Drug Administration: AP14145 was administered as an intravenous bolus injection at varying doses.

-

Data Analysis: AERP was measured before and after drug administration and compared to a vehicle-treated control group.

Beam Walk Test for CNS Effects in Mice

Objective: To evaluate potential central nervous system (CNS) side effects of AP14145.

Methodology:

-

Animal Model: Male NMRI mice were used.

-

Apparatus: A narrow wooden beam suspended between two platforms.

-

Procedure: Mice were trained to traverse the beam. On the test day, they were administered AP14145 (e.g., 10 mg/kg) or a control compound known to have CNS effects (e.g., NS8593).

-

Observation: The ability of the mice to walk across the beam without falling was observed and recorded. AP14145 did not induce any apparent CNS effects in this model.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Clinical Development Context

While there is no publicly available clinical trial data for this compound, the development of other KCa2 channel inhibitors provides a strong rationale for its clinical investigation. A phase 2 clinical trial of AP30663, another KCa2 channel inhibitor from Acesion Pharma, demonstrated a statistically significant higher rate of conversion from atrial fibrillation to sinus rhythm compared to placebo in patients with recent-onset AF.[7] This provides clinical proof-of-concept for the therapeutic potential of this drug class in treating atrial fibrillation.

Conclusion

This compound is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these atrial-predominant channels, leads to a targeted prolongation of the atrial effective refractory period. Preclinical data demonstrates its efficacy in animal models of atrial electrophysiology and a favorable safety profile with a lack of central nervous system side effects. The clinical validation of a related compound, AP30663, further underscores the potential of KCa2 channel inhibition as a novel and promising therapeutic strategy for the management of atrial fibrillation. Further investigation into the clinical development of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AP30663 / Acesion [delta.larvol.com]

- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 6. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

AP14145 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AP14145 hydrochloride, a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.

Chemical Structure and Properties

This compound is the hydrochloride salt of AP14145. Its chemical name is N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | |

| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | |

| Molecular Weight | 398.81 g/mol | |

| CAS Number | 2387505-59-9 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a potent and selective negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, with an IC₅₀ of 1.1 μM for both channel subtypes.[1] It functions by decreasing the calcium sensitivity of the channels, thereby inhibiting their activity.[2] Specifically, at a concentration of 10 μM, AP14145 increases the EC₅₀ of Ca²⁺ on KCa2.3 channels from 0.36 μM to 1.2 μM.[1][2] The inhibitory effect of AP14145 is strongly dependent on the presence of two amino acids in the channel protein: S508 and A533.[1][2]

This modulation of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP) in rats, demonstrating its potential as an antiarrhythmic agent.[1][2]

Table 2: In Vitro Biological Activity of this compound

| Target | Action | IC₅₀ / Effect | Source |

| KCa2.2 (hSK2) | Negative Allosteric Modulator | 1.1 μM | [1] |

| KCa2.3 (hSK3) | Negative Allosteric Modulator | 1.1 μM | [1] |

| KCa2.3 (hSK3) | Increases EC₅₀ of Ca²⁺ | ~3-fold increase at 10 μM | |

| hKCa1.1 | Inhibition | 50% inhibition at 10 μM | [1] |

| hKCa2.1 | Inhibition | 90% inhibition at 10 μM | [1] |

| hKCa3.1 | No effect | - | [1] |

| hERG (KV11.1) | Inhibition | 71.8 μM | [1] |

| Kir3.1/Kir3.4 (IKACh) | Inhibition | 9.3 μM | [1] |

| KV1.5 (IKur) | No significant effect | at 30 μM | [1] |

| KV7.1/KCNE1 (IKs) | No significant effect | at 30 μM | [1] |

| KV4.3/KChiP2 (Ito) | No significant effect | at 30 μM | [1] |

| Kir2.1 (IK1) | No significant effect | at 30 μM | [1] |

| NaV1.5 (INa) | No significant effect | at 15 μM | [1] |

| CaV1.2 | No significant block | at 1-10 μM | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound modulates the KCa2 channel.

References

AP14145 Hydrochloride: A Technical Guide to its Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of AP14145 hydrochloride, a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The document details the pharmacological profile of AP14145, its mechanism of action, and the experimental protocols utilized for its characterization.

Core Biological Target: KCa2.2 and KCa2.3 Channels

This compound has been identified as a potent and equipotent negative allosteric modulator of the KCa2.2 (SK2) and KCa2.3 (SK3) channel subtypes.[1][2][3] Its inhibitory action is dependent on the presence of two specific amino acids, S508 and A533, within the ion channel.[1][2][3] This compound demonstrates antiarrhythmic properties by prolonging the atrial effective refractory period (AERP) in animal models, suggesting its potential as a therapeutic agent for atrial fibrillation.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with its primary targets and its selectivity against other ion channels.

| Target | Parameter | Value | Reference |

| hKCa2.2 (SK2) | IC50 | 1.1 µM | [1] |

| hKCa2.3 (SK3) | IC50 | 1.1 µM | [1] |

| hKCa2.3 | EC50 of Ca2+ (Control) | 0.36 µM | [1] |

| hKCa2.3 | EC50 of Ca2+ (with 10 µM AP14145) | 1.2 µM | [1] |

| Off-Target Ion Channel | Parameter | Value | Reference |

| hKCa1.1 | % Inhibition at 10 µM | 50% | [1] |

| hKCa2.1 | % Inhibition at 10 µM | 90% | [1] |

| hKCa3.1 | Effect at 10 µM | No effect | [1] |

| hERG (KV11.1) | IC50 | 71.8 µM | [1] |

| Kir3.1/Kir3.4 (IKACh) | IC50 | 9.3 µM | [1] |

| KV1.5 (IKur) | Effect at 30 µM | No significant effect | [1] |

| KV7.1/KCNE1 (IKs) | Effect at 30 µM | No significant effect | [1] |

| KV4.3/KChiP2 (Ito) | Effect at 30 µM | No significant effect | [1] |

| Kir2.1 (IK1) | Effect at 30 µM | No significant effect | [1] |

| NaV1.5 | Effect at 15 µM | No significant effect | [1] |

| CaV1.2 | Effect at 1-10 µM | No significant block | [1] |

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator of KCa2 channels.[2][3] This means it does not directly block the ion pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium. This is evidenced by the threefold increase in the EC50 of Ca2+ for KCa2.3 channels in the presence of AP14145.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to identify and characterize the biological target of this compound.

Heterologous Expression of KCa2 Channels and Electrophysiological Recordings

Objective: To determine the effect of AP14145 on specific KCa2 channel subtypes.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the human KCa2 channel subtypes (hKCa2.1, hKCa2.2, hKCa2.3) using a suitable transfection reagent. A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.

-

-

Patch-Clamp Electrophysiology:

-

Whole-cell and inside-out patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration, adjusted to pH 7.2 with KOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Currents are recorded using an patch-clamp amplifier and appropriate data acquisition software.

-

AP14145 is applied to the cells via a perfusion system at various concentrations to determine its inhibitory effects and to calculate the IC50 value.

-

Site-Directed Mutagenesis

Objective: To identify the specific amino acid residues involved in the binding of AP14145.

Methodology:

-

Primer Design: Design primers containing the desired mutation (e.g., S508A, A533G) for the KCa2.3 channel cDNA.

-

PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase and the KCa2.3 plasmid as a template to introduce the mutation.

-

Template Digestion: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Sequencing: Sequence the amplified plasmid to confirm the presence of the desired mutation and the absence of any other mutations.

-

Functional Analysis: Transfect HEK293 cells with the mutated KCa2.3 plasmid and perform patch-clamp recordings as described above to assess the effect of AP14145 on the mutated channel.

In Vivo Measurement of Atrial Effective Refractory Period (AERP)

Objective: To assess the physiological effect of AP14145 on atrial electrophysiology in a living organism.

Methodology:

-

Animal Model: Anesthetized rats are typically used.

-

Surgical Preparation:

-

The animal is anesthetized, and a catheter is inserted into a jugular vein for drug administration.

-

An octapolar electrode catheter is inserted into the esophagus and positioned behind the atria.

-

Subcutaneous needle electrodes are placed to record a surface electrocardiogram (ECG).

-

-

Electrophysiological Protocol:

-

The atria are paced using a programmable stimulator.

-

The AERP is determined by delivering a premature stimulus after a train of regular stimuli. The AERP is defined as the longest coupling interval that fails to capture the atria.

-

-

Drug Administration:

-

A baseline AERP is measured.

-

This compound is administered intravenously as a bolus injection.

-

AERP is measured at multiple time points after drug administration to determine the onset and duration of the drug's effect.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of KCa2.2 and KCa2.3 channels. Its well-defined mechanism of action as a negative allosteric modulator, coupled with its demonstrated in vivo efficacy in prolonging the AERP, highlights its potential for further investigation in the context of atrial fibrillation treatment. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of AP14145 and the development of novel KCa2 channel modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of AP14145 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] Its discovery has significant implications for the development of novel therapeutics, particularly for cardiac arrhythmias such as atrial fibrillation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development in this area.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their dysfunction has been implicated in various pathological conditions, including atrial fibrillation. This compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its selective inhibition of KCa2.2 and KCa2.3 channels.[1][2] This guide delves into the technical details of its discovery and synthesis, providing a resource for researchers in the field.

Discovery and Chemical Properties

This compound, chemically known as N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride, was identified through targeted screening and medicinal chemistry efforts aimed at developing selective KCa2 channel modulators.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | |

| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | |

| Molecular Weight | 398.81 g/mol | |

| CAS Number | 2387505-59-9 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the benzimidazole core and subsequent functionalization. While a specific, detailed, step-by-step protocol for AP14145 is not publicly available, a general synthetic strategy for 2-amino-N-aryl-benzimidazole derivatives can be inferred from the chemical literature. The following represents a plausible synthetic route.

Experimental Protocol: General Synthesis of 2-Amino-N-Aryl-Benzimidazole Derivatives

-

Step 1: Synthesis of the Benzimidazole Core. The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent to form the 2-aminobenzimidazole scaffold.

-

Step 2: N-Arylation. The 2-amino group of the benzimidazole is then reacted with a chiral aryl ethylamine derivative, such as (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, under conditions that facilitate nucleophilic substitution. This step is crucial for establishing the stereochemistry of the final compound.

-

Step 3: Acetylation. The remaining amino group on the benzimidazole ring is acetylated using acetic anhydride or acetyl chloride to yield the final acetamide moiety.

-

Step 4: Salt Formation. The final compound is treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which often improves stability and solubility.

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for the synthesis of AP14145.

Diagram 1: Plausible Synthetic Pathway for AP14145

Caption: A plausible synthetic route for this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels. It does not directly block the ion pore but rather binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium.[1][2] This leads to a decrease in potassium efflux, thereby prolonging the action potential duration, particularly in atrial cells where these channels are more prominently expressed.

Diagram 2: Signaling Pathway of this compound

Caption: AP14145's modulation of the KCa2 channel signaling pathway.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

Table 2: In Vitro Activity of this compound

| Target | Assay | Value (IC₅₀) | Reference |

| KCa2.2 (SK2) | Whole-cell patch clamp | 1.1 µM | [1] |

| KCa2.3 (SK3) | Whole-cell patch clamp | 1.1 µM | [1] |

| hERG (KV11.1) | - | 71.8 µM | [1] |

| Kir3.1/Kir3.4 (IKACh) | - | 9.3 µM | [1] |

Table 3: In Vivo Effects of this compound

| Species | Model | Dose | Effect | Reference |

| Rat | Anesthetized | 2.5 and 5.0 mg/kg (i.v. bolus) | Prolonged Atrial Effective Refractory Period (AERP) | [3] |

| Mouse | Beam walk test | 10 mg/kg | No apparent acute CNS effects | [3] |

Key Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion channel currents and assess the inhibitory effect of AP14145.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the KCa2 channel of interest are cultured under standard conditions.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 ATP, with the pH adjusted to 7.2 with KOH. Free Ca²⁺ concentration is buffered to the desired level.

-

Recording: Cells are placed in an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Data Acquisition: A gigaohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using an amplifier and appropriate software in response to voltage steps.

-

Drug Application: this compound is applied to the bath at various concentrations to determine the dose-response relationship and calculate the IC₅₀ value.

Diagram 3: Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for assessing AP14145 activity via patch clamp.

Measurement of Atrial Effective Refractory Period (AERP) in Rats

This in vivo experiment assesses the electrophysiological effects of AP14145 on the heart.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the jugular vein for drug administration. ECG electrodes are placed to monitor cardiac activity.

-

Pacing Protocol: A pacing catheter is introduced into the right atrium. The atrium is paced at a constant cycle length (e.g., 150 ms).

-

AERP Measurement: An extra stimulus (S2) is introduced after a train of 8 basic stimuli (S1). The S1-S2 interval is progressively shortened until the S2 fails to elicit a propagated atrial response. The AERP is the longest S1-S2 interval at which the S2 fails to capture the atrium.

-

Drug Administration: A baseline AERP is determined. This compound is then administered intravenously as a bolus injection.

-

Post-Drug Measurement: AERP is measured at multiple time points after drug administration to assess the time course of the effect.

Diagram 4: Logical Flow of AERP Measurement

Caption: Logical steps for in vivo AERP measurement in rats.

Conclusion

This compound is a significant discovery in the field of KCa2 channel modulation. Its selectivity and mechanism of action make it a valuable tool for studying the physiological roles of these channels and a promising lead compound for the development of novel antiarrhythmic drugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working with this and similar compounds. Further investigation into its clinical potential is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

AP14145 Hydrochloride: A Technical Guide for Researchers

CAS Number: 2387505-59-9

Chemical Name: N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride[1]

Abstract

AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1] Specifically, it targets the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with equal potency.[2][3][4] By modulating the calcium sensitivity of these channels, this compound prolongs the atrial effective refractory period (AERP), demonstrating its potential as an antiarrhythmic agent, particularly for the treatment of atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental protocols for this compound, intended for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2387505-59-9 | [1][5] |

| Molecular Formula | C18H17F3N4O.HCl | [1] |

| Molecular Weight | 398.81 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |

| Storage | Store at -20°C. | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2 channels.[1] Its mechanism involves decreasing the sensitivity of these channels to intracellular calcium, rather than directly blocking the ion pore.

-

Target Channels: this compound is an equipotent inhibitor of human KCa2.2 (hKCa2.2) and human KCa2.3 (hKCa2.3) channels.[3][4]

-

Modulation of Calcium Sensitivity: In the presence of AP14145, a higher concentration of intracellular calcium is required to activate the KCa2 channels. Specifically, 10 μM of AP14145 increases the EC50 of Ca2+ on KCa2.3 channels approximately threefold, from 0.36 µM to 1.2 µM.[2][4]

-

Binding Site: The inhibitory effect of AP14145 is highly dependent on two specific amino acids located in the inner pore of the channel: serine 508 (S508) and alanine 533 (A533) in the rKCa2.3 channel.[3][4]

Caption: Mechanism of AP14145 on KCa2 channels and atrial repolarization.

Pharmacological Effects & Selectivity

This compound exhibits significant effects on atrial electrophysiology with a favorable selectivity profile against other cardiac ion channels.

In Vitro & Ex Vivo Data

| Parameter | Value | Channel/Model | Reference |

| IC50 | 1.1 µM | KCa2.2 (SK2) and KCa2.3 (SK3) | [1][2] |

| EC50 Shift | Increases EC50 of Ca2+ on KCa2.3 channels by ~3-fold (from 0.36 to 1.2 µM) with 10 µM AP14145. | KCa2.3 (SK3) | [2][4] |

| AERP Prolongation | 10 µM increases the duration of the atrial effective refractory period. | Isolated perfused rat hearts | [2][3] |

In Vivo Data

| Parameter | Value | Species/Model | Reference |

| AERP Prolongation | 2.5 and 5 mg/kg (i.v. bolus) increases the duration of the atrial effective refractory period. | Male Sprague-Dawley rats | [2][3] |

| Anti-arrhythmic Effects | Reduces atrial fibrillation duration and prolongs atrial refractoriness without affecting the ventricular refractory period. | Porcine model of Vernakalant-resistant atrial fibrillation | [2] |

| Pharmacokinetics (Pigs) | Cmax of 8355 nmol/L and a t½ of 24.3 minutes following a 5 mg/kg bolus injection. | Landrace pigs | [2] |

Ion Channel Selectivity

This compound demonstrates selectivity for KCa2 channels over other cardiac ion channels at therapeutic concentrations.

| Channel | Effect | IC50 | Reference |

| hERG (KV11.1) | Inhibition | 71.8 µM | [2] |

| Kir3.1/Kir3.4 (IKACh) | Inhibition | 9.3 µM | [2] |

| KV1.5 (IKur) | No significant effect at 30 µM | > 30 µM | [2] |

| KV7.1/KCNE1 (IKs) | No significant effect at 30 µM | > 30 µM | [2] |

| KV4.3/KChiP2 (Ito) | No significant effect at 30 µM | > 30 µM | [2] |

| Kir2.1 (IK1) | No significant effect at 30 µM | > 30 µM | [2] |

| NaV1.5 (INa) | No significant effect at 15 µM | > 15 µM | [2] |

| CaV1.2 | No significant block at 1-10 µM | > 10 µM | [2] |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recordings

This protocol is adapted from Simó-Vicens et al. (2017) to assess the effect of AP14145 on heterologously expressed KCa2 channels.[3][4]

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media.

-

Cells are transiently transfected with plasmids encoding the desired human KCa2 channel subtype (e.g., hKCa2.2 or hKCa2.3). A marker protein such as GFP is often co-transfected to identify transfected cells.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 400 nM), pH 7.2 with KOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Cells are held at a holding potential of -80 mV. Currents are elicited by voltage ramps or steps as required.

-

-

Drug Application:

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution and then diluted to final concentrations in the external solution.

-

The compound is applied to the cells via a perfusion system.

-

Concentration-response curves are generated by applying increasing concentrations of AP14145 to determine the IC50 value.

-

Caption: Workflow for in vitro patch-clamp experiments.

Ex Vivo Atrial Effective Refractory Period (AERP) Measurement

This protocol, based on Simó-Vicens et al. (2017), measures the effect of AP14145 on the AERP in isolated hearts.[3]

-

Heart Isolation and Perfusion:

-

Male Sprague-Dawley rats are anesthetized.

-

The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Retrograde perfusion is initiated with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

-

Electrophysiological Measurement:

-

A stimulation electrode is placed on the right atrium.

-

A recording electrode is placed on the epicardial surface to record the atrial electrogram.

-

The atrium is paced with a train of stimuli (e.g., S1-S1 at a fixed cycle length).

-

A premature stimulus (S2) is introduced after the last S1 stimulus. The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a response. The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.

-

-

Experimental Protocol:

-

A baseline AERP is established.

-

The heart is perfused with a vehicle solution for a control period.

-

The heart is then perfused with this compound at the desired concentration (e.g., 10 µM).

-

AERP measurements are taken at regular intervals to determine the effect of the compound.

-

In Vivo Atrial Fibrillation Model

The following is a generalized protocol based on studies in porcine models of atrial fibrillation.[6][7]

-

Animal Preparation:

-

Pigs are anesthetized and mechanically ventilated.

-

Catheters are placed for drug administration (e.g., femoral vein) and hemodynamic monitoring.

-

An electrophysiology catheter is advanced to the right atrium via the jugular vein for pacing and recording.

-

-

Induction of Atrial Fibrillation (AF):

-

AF can be induced by rapid atrial pacing or other established methods.

-

The duration and sustainability of AF episodes are recorded.

-

-

Drug Administration:

-

This compound is administered as an intravenous bolus followed by a continuous infusion to achieve and maintain a target plasma concentration.

-

A vehicle control group is used for comparison.

-

-

Data Analysis:

-

The primary endpoints are the duration of AF episodes and the ability to convert AF to sinus rhythm.

-

AERP is measured at baseline and after drug administration.

-

Ventricular electrophysiological parameters (e.g., QT interval) are monitored for safety assessment.

-

Safety and Toxicology

-

Central Nervous System: In a beam walk test in mice, AP14145 at a dose of 10 mg/kg did not induce any apparent acute CNS-related effects, suggesting a lack of significant off-target effects on motor coordination at this dose.[3][4]

-

Ventricular Electrophysiology: Studies in animal models have shown that AP14145 prolongs atrial refractoriness without significantly affecting the ventricular refractory period, indicating a degree of atrial selectivity and a potentially lower risk of ventricular pro-arrhythmias.[6]

Conclusion

This compound is a valuable research tool for studying the role of KCa2.2 and KCa2.3 channels in cardiac electrophysiology. Its potent and selective negative allosteric modulation of these channels, leading to atrial-selective AERP prolongation, underscores its potential as a therapeutic candidate for atrial fibrillation. The experimental protocols detailed in this guide provide a framework for further investigation into its pharmacological properties and therapeutic applications.

References

- 1. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocat.com [biocat.com]

- 6. Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of AP14145 Hydrochloride in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of AP14145 hydrochloride, a potent negative allosteric modulator of small conductance Ca2+-activated potassium (KCa2) channels. The information contained herein is intended to support research and development activities by providing essential data on solubility in commonly used laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol, alongside relevant experimental protocols and mechanistic insights.

Quantitative Solubility Data

This compound exhibits high solubility in both DMSO and ethanol. The available data indicates that it is soluble up to a concentration of 100 mM in both solvents. This high solubility facilitates the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 39.88 | 100 |

| Ethanol | 39.88 | 100 |

Note: The data is based on a molecular weight of 398.81 g/mol for this compound. Batch-specific molecular weights may vary, which could affect the solvent volumes required for preparing stock solutions.

Mechanism of Action: KCa2 Channel Modulation

This compound functions as a negative allosteric modulator of KCa2 (small conductance Ca2+-activated potassium) channels, with an IC50 of 1.1 μM.[1] It specifically targets KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1] The inhibitory action of AP14145 is dependent on the presence of two key amino acids, S508 and A533, within the channel pore.[1][2] By modulating these channels, this compound increases the EC50 of Ca2+ on KCa2.3 channels by approximately three-fold, effectively reducing the channel's sensitivity to calcium. This modulation of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP) in rats, which contributes to its antiarrhythmic properties.[1][2]

References

AP14145 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP14145 hydrochloride, a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels. This document consolidates key chemical and pharmacological data, detailed experimental protocols from foundational studies, and a visualization of its mechanism of action.

Chemical and Pharmacological Properties

This compound is a research chemical investigated for its potential therapeutic effects, particularly in the context of cardiac arrhythmias such as atrial fibrillation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | [1][2] |

| Molecular Weight | 398.81 g/mol | [1][2] |

| IUPAC Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | [1] |

| CAS Number | 2387505-59-9 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| Storage | Store at -20°C | [1][2] |

Biological Activity and Potency

AP14145 acts as a negative allosteric modulator of KCa2 (SK) channels, meaning it inhibits channel activity by reducing its sensitivity to calcium.[3] This modulation leads to a prolongation of the atrial effective refractory period (AERP).[1][4]

| Parameter | Value | Channel/Model | Conditions | Reference |

| IC₅₀ | 1.1 µM | KCa2.2 (SK2) | [4] | |

| IC₅₀ | 1.1 µM | KCa2.3 (SK3) | [4] | |

| IC₅₀ | 1.3 µM | human SK3 | Whole-cell patch clamp | [4] |

| IC₅₀ | 9.3 µM | Kir3.1/Kir3.4 (IKACh) | [4] | |

| IC₅₀ | 71.8 µM | hERG (KV11.1) | [4] | |

| EC₅₀ Shift | Increases EC₅₀ of Ca²⁺ on KCa2.3 channels by ~3-fold | KCa2.3 | [1][2] | |

| EC₅₀ of Ca²⁺ (Control) | 0.36 µM | KCa2.3 | [4] | |

| EC₅₀ of Ca²⁺ (with 10 µM AP14145) | 1.2 µM | KCa2.3 | [4] |

Mechanism of Action

This compound exerts its inhibitory effect on KCa2 channels by decreasing their sensitivity to intracellular calcium. This action is strongly dependent on two specific amino acids, S508 and A533, located in the inner pore of the channel.[3][4] By binding to a site distinct from the calcium-binding site, it allosterically modulates the channel's gating mechanism, making it less likely to open at a given calcium concentration.

Mechanism of AP14145 on KCa2 Channels.

Experimental Protocols

The following protocols are summarized from the foundational study by Simó-Vicens et al. (2017) in the British Journal of Pharmacology.

Whole-Cell Patch-Clamp Recordings

This protocol was used to determine the IC₅₀ of AP14145 on heterologously expressed KCa2 channels.

-

Cell Line: HEK293 cells stably expressing human KCa2.2 or KCa2.3 channels.

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 BAPTA, and 1 MgCl₂ (pH 7.2 with KOH). The free Ca²⁺ concentration was adjusted to 400 nM.

-

Procedure:

-

Establish whole-cell configuration.

-

Clamp the membrane potential at -20 mV.

-

Apply voltage ramps from -120 mV to +60 mV over 1 second to elicit KCa2 currents.

-

Perfuse cells with the external solution containing varying concentrations of this compound.

-

Record currents and normalize to baseline to calculate the concentration-response curve and determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Workflow.

In Vivo Electrophysiology in Rats

This protocol was used to assess the effect of AP14145 on the atrial effective refractory period (AERP).

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbital.

-

Procedure:

-

Anesthetize the rat and insert a catheter into the jugular vein for drug administration.

-

Introduce a stimulation electrode into the right atrium via the esophagus.

-

Pace the atrium at a fixed cycle length (e.g., 150 ms).

-

Introduce premature stimuli (S2) after a train of basic stimuli (S1) to determine the AERP. The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.

-

Administer a bolus injection of this compound (e.g., 2.5 or 5.0 mg·kg⁻¹) or vehicle via the jugular vein.

-

Measure the AERP at multiple time points post-injection to determine the effect and duration of action of the compound.

-

In Vivo Efficacy

In animal models, AP14145 has demonstrated the ability to prolong the AERP.[3] In a porcine model of atrial fibrillation, AP14145 was effective in terminating vernakalant-resistant atrial fibrillation, highlighting its potential as a novel antiarrhythmic agent.[4]

This technical guide serves as a foundational resource for researchers working with this compound. For detailed experimental nuances and safety information, direct consultation of the cited literature is recommended.

References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

AP14145 Hydrochloride: A Negative Allosteric Modulator of KCa2 Channels for Atrial Fibrillation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AP14145 hydrochloride is a novel small molecule that acts as a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2][3][4] These channels are considered a promising atrial-selective target for the treatment of atrial fibrillation (AF) because their inhibition can prolong atrial repolarization without significantly affecting ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on KCa2 channels through a negative allosteric mechanism.[1][2] Rather than directly blocking the ion pore, it binds to a site on the channel protein that reduces the channel's sensitivity to intracellular calcium (Ca²⁺).[1] This shift in calcium sensitivity means that a higher concentration of intracellular Ca²⁺ is required to open the channel, leading to a reduction in the outward potassium current (IKCa) during the cardiac action potential. The inhibition of this current prolongs the atrial effective refractory period (AERP), which is a key antiarrhythmic mechanism for the termination and prevention of atrial fibrillation.[1][5][7] The inhibitory effect of AP14145 is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the rKCa2.3 channel.[1][2]

Figure 1: Mechanism of action of AP14145 on KCa2 channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its potency on target and off-target channels, and its effects in cellular and in vivo models.

Table 1: In Vitro Potency and Selectivity of AP14145

| Channel Subtype | Assay Type | Parameter | Value | Reference |

| hKCa2.2 (SK2) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1] |

| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1] |

| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.3 ± 0.4 µmol/L | [8] |

| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (control) | 0.36 ± 0.02 µM | [1] |

| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (+10 µM AP14145) | 1.2 ± 0.1 µM | [1] |

| hKCa1.1 (BK) | Not specified | % Inhibition at 10 µM | 50% | [3] |

| hKCa2.1 (SK1) | Not specified | % Inhibition at 10 µM | 90% | [3] |

| hKCa3.1 (IK) | Not specified | Effect at 10 µM | No effect | [3] |

| hERG (KV11.1) | Whole-cell patch clamp | IC₅₀ | 71.8 ± 0.5 µmol/L | [3][8] |

| Kir3.1/Kir3.4 (IKACh) | Whole-cell patch clamp | IC₅₀ | 9.3 ± 0.4 µmol/L | [3][8] |

| KV1.5 (IKur) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |

| KV7.1/KCNE1 (IKs) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |

| KV4.3/KChiP2 (Ito) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |

| Kir2.1 (IK1) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |

| NaV1.5 (INa) | Whole-cell patch clamp | Effect at 15 µM | No significant effect | [3][8] |

| CaV1.2 | Not specified | Effect at 1-10 µM | No significant block | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145

| Species | Model | Parameter | Dose | Effect | Reference |

| Rat | Anesthetized | AERP Prolongation | 2.5 mg/kg (i.v. bolus) | Significant increase 1 min post-injection | [1] |

| Rat | Anesthetized | AERP Prolongation | 5.0 mg/kg (i.v. bolus) | Concentration-dependent prolongation | [1] |

| Rat | Isolated Perfused Heart | AERP Prolongation | 10 µM | Significant increase | [1][3] |

| Guinea Pig | In Vivo | AERP Prolongation | 4 mg/kg (infused over 6 min) | Increased to 97 ± 6 ms vs 72 ± 2 ms in control | [5] |

| Guinea Pig | In Vivo | QTcB Interval | 13.3 mg/kg | No prolongation | [5] |

| Pig | Vernakalant-resistant AF | AF Termination | Not specified | Reverted AF to sinus rhythm and prevented reinduction in 8 of 8 pigs | [9] |

| Pig | Landrace | Pharmacokinetics | 5 mg/kg (bolus) | Cmax: 8355 nmol/L | [3] |

| Pig | Landrace | Pharmacokinetics | 5 mg/kg (bolus) | t1/2: 24.3 minutes | [3][6] |

| Mouse | Beam Walk Test | CNS Effects | 10 mg/kg | No apparent effects on motor coordination | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of AP14145.

Electrophysiology (Patch-Clamp Recordings)

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hKCa1.1, hKCa2.1, hKCa2.2, or hKCa2.3 channels were used for selectivity and potency studies.[1] For binding determinant studies, wild-type HEK293 cells were transiently co-transfected with rat KCa2.3 (wild-type or mutant) or hKCa3.1 (wild-type or mutant) and an eGFP plasmid.[1]

-

Recording Setup: Recordings were performed at room temperature using a HEKA EPC9 amplifier and Patchmaster software.[1] Patch pipettes were pulled to have resistances of 2.5 ± 0.1 MΩ for whole-cell and 2.2 ± 0.6 MΩ for inside-out configurations.[1]

-

Whole-Cell Protocol:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 145 KCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, 2 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH). Free Ca²⁺ was adjusted to 400 nM.

-

Voltage Protocol: KCa2 and KCa3.1 currents were elicited every 2 seconds by a 200 ms voltage ramp from -80 mV to +80 mV.[1] The holding potential was 0 mV.

-

-

Inside-Out Protocol (for Ca²⁺ sensitivity):

-

Pipette Solution (in mM): 145 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂ (pH 7.2 with KOH).

-

Bath Solution (in mM): 145 KCl, 10 HEPES, 1 MgCl₂, 10 HEDTA, with varying CaCl₂ concentrations to achieve desired free Ca²⁺ levels (pH 7.2 with KOH).

-

Procedure: After establishing a giga-seal, the patch was excised into the inside-out configuration. The patch was then exposed to various concentrations of free Ca²⁺ in the presence and absence of AP14145 to determine the EC₅₀ for calcium activation.[1]

-

In Vivo Atrial Effective Refractory Period (AERP) Measurement in Rats

-

Animal Model: Male Sprague-Dawley rats (250-350 g).[3]

-

Anesthesia: Anesthesia was induced and maintained appropriately for the duration of the experiment.

-

Surgical Preparation: A catheter was inserted into the right jugular vein for drug administration. A pacing electrode was placed in the right atrium.

-

Pacing Protocol: The atrium was paced with a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The S1-S2 interval was progressively decreased until the S2 stimulus failed to elicit a response, defining the AERP.

-

Drug Administration: AP14145 (2.5 and 5 mg/kg) or vehicle was administered as an intravenous bolus injection.[1][3] AERP was measured before and at multiple time points after the injection.[1]

Isolated Perfused Heart (Langendorff) Preparation

-

Animal Model: Rats.[1]

-

Preparation: Hearts were excised and retrogradely perfused via the aorta with Krebs-Henseleit buffer (pH 7.4) at a constant pressure and temperature.

-

Measurement: Monophasic action potential electrodes were placed on the atria to record electrical activity. A bipolar pacing electrode was used to determine the AERP as described in the in vivo protocol.

-

Drug Perfusion: After a stable baseline was achieved, the heart was perfused with AP14145 (e.g., 10 µM) to assess its direct effect on atrial electrophysiology, independent of neural and hormonal influences.[1][3] In some experiments, other channel blockers (e.g., paxilline for KCa1.1) were co-perfused to ensure the observed effects were specific to KCa2 channel inhibition.[1]

Figure 2: Experimental workflow for the characterization of AP14145.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for atrial fibrillation. Its well-characterized mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, combined with its demonstrated efficacy in prolonging AERP in preclinical models, underscores its potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

AP14145 Hydrochloride: A Technical Guide for Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, posing a significant burden on healthcare systems worldwide.[1] Current pharmacological treatments for AF are often limited by incomplete efficacy and the risk of proarrhythmic side effects.[1][2] Small conductance calcium-activated potassium (KCa2) channels have emerged as a promising, atrial-selective target for the development of novel anti-AF drugs.[3][4] AP14145 hydrochloride is a potent and selective negative allosteric modulator of KCa2 channels, demonstrating significant potential for the management of atrial fibrillation.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in atrial fibrillation studies.

Mechanism of Action

This compound exerts its antiarrhythmic effects by inhibiting the KCa2 channels, which are crucial in the late repolarization phase of the atrial action potential.[3] By blocking these channels, AP14145 prolongs the atrial effective refractory period (AERP), a key mechanism for terminating and preventing atrial fibrillation.[1][3] It is a negative allosteric modulator, meaning it binds to a site on the channel protein distinct from the agonist binding site, thereby reducing the channel's activity.[3] Specifically, AP14145 decreases the calcium sensitivity of the KCa2.2 and KCa2.3 channels.[3] The inhibitory effect of AP14145 is strongly dependent on the presence of two specific amino acids within the channel: S508 and A533.[3][5]

References

- 1. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 2. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for AP14145 Hydrochloride Patch-Clamp Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] These channels play a crucial role in regulating neuronal excitability and cardiac action potential duration.[3][4] AP14145 inhibits KCa2.2 and KCa2.3 channels with an IC50 of approximately 1.1 μM by decreasing the channel's sensitivity to intracellular calcium.[1][2][5] This modulation of KCa2 channels makes AP14145 a valuable pharmacological tool for studying the physiological roles of these channels and a potential therapeutic agent for conditions such as atrial fibrillation.[1][2][3]

This document provides a detailed protocol for performing patch-clamp recordings to characterize the effects of this compound on KCa2 channels expressed in a heterologous expression system.

Data Presentation

Table 1: Inhibitory Potency (IC50) of AP14145 on KCa Channels

| Channel Subtype | IC50 (μM) | Hill Slope | Notes | Reference |

| hKCa2.2 (SK2) | 1.1 ± 0.3 | -1.0 (fixed) | Measured in inside-out patch-clamp with 400 nM intracellular Ca2+. | [5] |

| hKCa2.3 (SK3) | 1.1 ± 0.3 | -1.0 (fixed) | Measured in inside-out patch-clamp with 400 nM intracellular Ca2+. | [5] |

| hKCa2.3 (SK3) | 1.3 ± 0.4 | 1.4 ± 0.7 | Measured in whole-cell patch-clamp. | [1][6] |

Table 2: Effects of AP14145 on KCa2.3 Channel Calcium Sensitivity

| Condition | EC50 of Ca2+ (μM) | Fold Increase in EC50 | Reference |

| Control | 0.36 ± 0.02 | - | [2][5] |

| With 10 μM AP14145 | 1.2 ± 0.1 | ~3.3 | [2][5] |

Table 3: Off-Target Effects of AP14145 on Other Ion Channels

| Channel | IC50 (μM) | % Inhibition at specified concentration | Reference |

| hERG (KV11.1) | 71.8 ± 0.5 | - | [1][6] |

| Kir3.1/Kir3.4 (IKACh) | 9.3 ± 0.4 | - | [1][6] |

| hKCa1.1 | - | 50% at 10 μM | [1] |

| hKCa2.1 | - | 90% at 10 μM | [1] |

| hKCa3.1 | - | No effect | [1] |

| KV1.5 (IKur) | > 30 | Not significant | [1][6] |

| KV7.1/KCNE1 (IKs) | > 30 | Not significant | [1][6] |

| KV4.3/KChiP2 (Ito) | > 30 | Not significant | [1][6] |

| Kir2.1 (IK1) | > 30 | Not significant | [1] |

| NaV1.5 | > 15 | Not significant | [1][6] |

| CaV1.2 | > 10 | Not significant | [1] |

Experimental Protocols

Cell Culture and Transfection

This protocol is designed for Human Embryonic Kidney (HEK293) cells, which are commonly used for heterologous expression of ion channels.

-

Cell Line: HEK293 cells stably or transiently expressing the human KCa2.2 or KCa2.3 channel.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Transient Transfection (if applicable):

-

Co-transfect HEK293 cells with the plasmid DNA for the desired KCa2 channel subunit and a marker plasmid (e.g., eGFP) using a standard lipofection-based method.

-

Perform patch-clamp experiments 24-48 hours post-transfection.[5] Successfully transfected cells can be identified by fluorescence microscopy.[3]

-

Solutions and Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and store at -20°C.[3] Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

-

Extracellular (Bath) Solution (in mM): 154 KCl, 3 MgCl2, 0.1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.[3]

-

Intracellular (Pipette) Solution (for whole-cell): The composition can vary, but a typical solution contains (in mM): 154 KCl, 3 MgCl2, 10 HEPES, and a calcium buffer system (e.g., EGTA) to clamp the free Ca2+ concentration at a desired level (e.g., 400 nM). Adjust pH to 7.2 with KOH.

-

Intracellular (Pipette) Solution (for inside-out): Similar to the whole-cell solution, with a defined free Ca2+ concentration.

Patch-Clamp Recording

The following describes both whole-cell and inside-out patch-clamp configurations.

-

Apparatus: Use a standard patch-clamp setup, including an amplifier (e.g., HEKA EPC9), a micromanipulator, and data acquisition software (e.g., PatchMaster).[3][5]

-

Pipettes: Pull patch pipettes from borosilicate glass capillaries. Pipette resistance should be 2-4 MΩ when filled with the intracellular solution.[5]

-

Recording Configuration:

-

Whole-Cell: Establish a gigaohm seal with a transfected cell and then rupture the membrane patch to gain electrical access to the cell's interior.

-

Inside-Out: After forming a gigaohm seal in the cell-attached mode, retract the pipette to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

-

-

Voltage Protocol:

-

Data Acquisition: Record currents at room temperature.

-

Drug Application:

-

For whole-cell recordings, apply this compound at various concentrations to the extracellular bath solution.

-

For inside-out recordings, apply AP14145 to the bath solution, which is in contact with the intracellular side of the channel.

-

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Application Notes and Protocols: In Vivo Administration of AP14145 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), demonstrating potential as an antiarrhythmic agent for conditions such as atrial fibrillation.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in rats, based on published preclinical research.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, decreasing the calcium sensitivity of the channel.[1][3] This inhibition is dependent on the presence of two specific amino acids, S508 and A533, in the inner pore of the channel.[1][3] The reduction in KCa2 channel activity leads to a prolongation of the action potential duration in atrial cardiomyocytes, which in turn increases the AERP.

Data Presentation

In Vitro Potency of AP14145

| Parameter | Value | Channel | Assay |

| IC₅₀ | 1.1 µM | KCa2.2 (SK2) | Patch-clamp on heterologously expressed channels |

| IC₅₀ | 1.1 µM | KCa2.3 (SK3) | Patch-clamp on heterologously expressed channels |

| EC₅₀ of Ca²⁺ (Control) | 0.36 µM | KCa2.3 | Inside-out patch-clamp |

| EC₅₀ of Ca²⁺ (+10 µM AP14145) | 1.2 µM | KCa2.3 | Inside-out patch-clamp |

In Vivo Efficacy of this compound in Rats

| Dose (IV Bolus) | Effect on Atrial Effective Refractory Period (AERP) | Animal Model |

| 2.5 mg/kg | Significant increase 1 minute post-injection.[1][3] | Male Sprague-Dawley Rats |

| 5.0 mg/kg | Significant increase shortly after injection.[1] | Male Sprague-Dawley Rats |

Note: Specific pharmacokinetic parameters for this compound in rats (e.g., Cmax, t½, AUC) are not publicly available in the reviewed literature. The provided efficacy data is based on the observed physiological response.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound

-

Polyethylene glycol 400 (PEG-400)

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

Protocol:

-

Prepare a vehicle solution of 50% PEG-400 and 50% sterile saline.[1]

-

To prepare the dosing solution, dissolve this compound in the vehicle to the desired final concentration.

-

Vortex the solution until the compound is fully dissolved.

-

The control group should receive an equivalent volume of the vehicle (50% PEG-400 and 50% saline).[1]

In Vivo Administration and Measurement of Atrial Effective Refractory Period (AERP) in Rats

This protocol is based on the methodology described by Simó-Vicens et al., 2017.[1]

Animal Model:

-

Male Sprague-Dawley rats (400-550 g)[1]

Anesthesia:

-

Induce and maintain anesthesia using 3% isoflurane in oxygen.[1] The choice of anesthetic is crucial, as some agents can affect cardiovascular parameters.

Surgical Procedure:

-

Place the anesthetized rat on a heating pad to maintain a stable body temperature of 37°C.[1]

-

Place an intravenous (IV) catheter in the femoral vein for drug administration.[1]

-

Insert needle ECG electrodes into each limb for continuous electrocardiogram (ECG) recording.[1]

-

Introduce a catheter with multiple electrodes (e.g., Millar Inc.) into the right atrium via the jugular vein. Two electrodes will be used for atrial pacing, and the remaining electrodes will measure the electrical activity in the atrium.[1]

AERP Measurement:

-

Allow the animal to stabilize after the surgical procedure until the ECG morphology and AERP recordings are stable.[1]

-

Record baseline AERP measurements.

-

Administer this compound (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle as an intravenous bolus injection over 30 seconds.[1]

-

Measure AERP at specific time points post-injection (e.g., 1, 5, 10, and 15 minutes) to determine the onset and duration of the drug's effect.[1]

Euthanasia:

Safety and Toxicology

-

Central Nervous System (CNS): In a beam walk test performed in mice, intravenous administration of 10 mg/kg AP14145 did not produce any apparent CNS effects, with treated mice showing no impairment in motor coordination compared to the vehicle control group.[1]

-

Rat-Specific Toxicity: Comprehensive safety and toxicity studies for this compound specifically in rats are not detailed in the currently available public literature. Researchers should adhere to institutional and national guidelines for animal welfare and conduct appropriate safety monitoring during in vivo experiments.

Disclaimer

This document is intended for research purposes only and is not a substitute for a thorough literature review and adherence to all applicable safety and ethical guidelines. The protocols and data presented are based on published scientific literature and should be adapted and validated by the end-user for their specific experimental conditions.

References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AP14145 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of 1.1 μM[1][2]. By inhibiting these channels, this compound prolongs the atrial effective refractory period (AERP), a key electrophysiological parameter in cardiac function[1][3]. This mechanism of action makes it a valuable research tool for studying atrial fibrillation and developing novel antiarrhythmic therapies. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key experimental models.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 398.81 g/mol | [2] |

| Formula | C18H17F3N4O.HCl | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C | [2] |

| Mechanism of Action | Negative allosteric modulator of KCa2.2 and KCa2.3 channels | [1][2] |

| IC50 | 1.1 μM for KCa2.2 and KCa2.3 | [1] |

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

1. High-Concentration Stock Solution (10 mM in DMSO)

This stock solution is suitable for most in vitro applications, including cell-based assays and patch-clamp electrophysiology.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.988 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

2. Vehicle for In Vivo Administration

For in vivo studies in animal models, a biocompatible vehicle is required. A commonly used vehicle for AP14145 is a 1:1 mixture of saline (0.9% NaCl) and polyethylene glycol 400 (PEG400).

-

Materials:

-

This compound powder

-

Sterile Saline (0.9% NaCl)

-

Polyethylene glycol 400 (PEG400)

-

Sterile, endotoxin-free vials

-

Sterile filter (0.22 μm)

-

-

Protocol:

-

Prepare the vehicle by mixing equal volumes of sterile saline and PEG400. For example, mix 5 mL of sterile saline with 5 mL of PEG400.

-

Weigh the required amount of this compound for the desired final concentration.

-

Dissolve the this compound in the prepared vehicle. Sonication may be used to facilitate dissolution.

-

Sterile-filter the final solution using a 0.22 μm syringe filter into a sterile vial.

-

This solution should be prepared fresh on the day of the experiment.

-

Experimental Protocols

1. Inhibition of KCa2 Channels in Atrial Myocytes using Whole-Cell Patch Clamp

This protocol outlines the procedure for measuring the inhibitory effect of AP14145 on KCa2 channel currents in isolated atrial myocytes.

-

Signaling Pathway:

-

Experimental Workflow:

Whole-Cell Patch-Clamp Experimental Workflow -

Methodology:

-

Cell Preparation: Isolate single atrial myocytes from the species of interest (e.g., rat, mouse, or human atrial tissue) using established enzymatic digestion protocols.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH). Adjust free Ca2+ to a concentration that activates KCa2 channels (e.g., 300-700 nM).

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Establish a whole-cell configuration on a single, healthy atrial myocyte.

-

Hold the membrane potential at -80 mV.

-

Apply a voltage-clamp protocol to elicit KCa2 currents. A typical protocol involves a step to a depolarized potential (e.g., 0 mV or +20 mV) for 200-400 ms.

-

-

Drug Application:

-

Record baseline KCa2 currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 μM).

-